molecular formula C20H22ClN3O3 B11563652 5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

Cat. No.: B11563652
M. Wt: 387.9 g/mol
InChI Key: AAYIUNQARINQMV-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and benzyl groups

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 3,4,5-trimethoxybenzyl group: This can be done via a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the imidazole ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and benzyl-substituted molecules. What sets 5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine apart is the combination of the 4-chlorophenyl and 3,4,5-trimethoxybenzyl groups, which may confer unique chemical and biological properties. Other similar compounds might include:

  • 1-methyl-4-(4-chlorophenyl)-1H-imidazole
  • 3,4,5-trimethoxybenzylamine

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C20H22ClN3O3/c1-24-16(14-5-7-15(21)8-6-14)12-23-20(24)22-11-13-9-17(25-2)19(27-4)18(10-13)26-3/h5-10,12H,11H2,1-4H3,(H,22,23)

InChI Key

AAYIUNQARINQMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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